molecular formula C14H16Cl2N2O B5400525 N-[(5-chloro-2-methoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride

N-[(5-chloro-2-methoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride

Cat. No.: B5400525
M. Wt: 299.2 g/mol
InChI Key: WIMGGZCQCZZTCD-UHFFFAOYSA-N
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Description

N-[(5-chloro-2-methoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorinated methoxyphenyl group attached to a pyridinylmethanamine structure, forming a hydrochloride salt. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-2-methoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride typically involves a multi-step process. One common method starts with the chlorination of 2-methoxybenzyl alcohol to form 5-chloro-2-methoxybenzyl chloride. This intermediate is then reacted with 2-pyridylmethanamine under basic conditions to yield the desired amine. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-2-methoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-chloro-2-methoxybenzoic acid, while reduction of a nitro group can produce 5-chloro-2-methoxyaniline.

Scientific Research Applications

N-[(5-chloro-2-methoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-chloro-2-methoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxyphenylhydrazine hydrochloride
  • 5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide

Uniqueness

N-[(5-chloro-2-methoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific research applications.

Properties

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O.ClH/c1-18-14-6-5-12(15)8-11(14)9-16-10-13-4-2-3-7-17-13;/h2-8,16H,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMGGZCQCZZTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CNCC2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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